3-(4-Chlorophenyl)-3',5'-difluoropropiophenone
Description
3-(4-Chlorophenyl)-3',5'-difluoropropiophenone (C₁₅H₁₁ClF₂O, MW 280.7) is a propiophenone derivative featuring a 4-chlorophenyl group and 3',5'-difluoro substitutions on the adjacent aromatic ring. For instance, the 3',4'-difluoro isomer has a predicted density of 1.284 g/cm³ and a boiling point of 392.5°C .
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-(3,5-difluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2O/c16-12-4-1-10(2-5-12)3-6-15(19)11-7-13(17)9-14(18)8-11/h1-2,4-5,7-9H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRHLVQNHVSGNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC(=CC(=C2)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644501 | |
| Record name | 3-(4-Chlorophenyl)-1-(3,5-difluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-49-3 | |
| Record name | 1-Propanone, 3-(4-chlorophenyl)-1-(3,5-difluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chlorophenyl)-1-(3,5-difluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3’,5’-difluoropropiophenone can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) under a nitrogen atmosphere . This reaction yields the desired compound with a good yield.
Industrial Production Methods
In an industrial setting, the production of 3-(4-Chlorophenyl)-3’,5’-difluoropropiophenone may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process would be optimized for higher efficiency and yield, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-3’,5’-difluoropropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-3’,5’-difluoropropiophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(4-Chlorophenyl)-3’,5’-difluoropropiophenone exerts its effects involves interactions with specific molecular targets. The compound may interact with enzymes or receptors, leading to alterations in biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes, thereby affecting cellular functions.
Comparison with Similar Compounds
Halogen Substitution: Chloro vs. Bromo Analogs
Replacing the 4-chlorophenyl group with bromine significantly impacts molecular weight and polarizability. For example:
| Compound Name | Molecular Formula | MW | Key Substituents |
|---|---|---|---|
| 3-(4-Chlorophenyl)-3',5'-difluoropropiophenone | C₁₅H₁₁ClF₂O | 280.7 | 4-Cl, 3',5'-F |
| 3-(4-Bromophenyl)-3',5'-difluoropropiophenone | C₁₅H₁₁BrF₂O | 325.1 | 4-Br, 3',5'-F |
Bromine’s larger atomic radius and higher molecular weight (325.1 vs. 280.7) may enhance lipophilicity and alter pharmacokinetic profiles in bioactive derivatives .
Fluorine Positional Isomerism
The position of fluorine substituents critically affects electronic distribution and intermolecular interactions:
| Compound Name | Fluorine Positions | Key Differences |
|---|---|---|
| This compound | 3',5' | Symmetric fluorine placement; may enhance dipole moments |
| 3-(4-Chlorophenyl)-3',4'-difluoropropiophenone | 3',4' | Asymmetric substitution; potential for varied reactivity in electrophilic substitution |
Symmetric 3',5'-difluoro substitution could improve crystallinity compared to 3',4'-difluoro analogs, as seen in similar propiophenone derivatives .
Substituent Diversity: Methyl, Cyano, and Methoxy Groups
Variations in substituent groups on the propiophenone scaffold modulate physicochemical and biological properties:
| Compound Name | Substituents | Key Properties |
|---|---|---|
| 3-(4-Chlorophenyl)-2'-methylpropiophenone | 4-Cl, 2'-CH₃ | Increased steric hindrance; reduced solubility |
| 3-(4-Chlorophenyl)-2'-cyanopropiophenone | 4-Cl, 2'-CN | Enhanced polarity; potential H-bonding interactions |
| 3-(3-Chlorophenyl)-4'-methylpropiophenone | 3-Cl, 4'-CH₃ | Altered electronic effects due to meta-chloro substitution |
The 3',5'-difluoro substitution in the target compound may offer a balance between lipophilicity and polarity compared to methyl or cyano analogs .
Data Tables
Table 1: Physicochemical Comparison of Propiophenone Derivatives
| Compound Name | Molecular Formula | MW | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|---|---|
| 3-(4-Chlorophenyl)-3',4'-difluoropropiophenone | C₁₅H₁₁ClF₂O | 280.7 | 1.284 | 392.5 |
| 3-(4-Bromophenyl)-4'-fluoropropiophenone | C₁₅H₁₁BrF₂O | 325.1 | - | - |
| (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one | C₁₆H₁₃ClO | 256.7 | - | - |
Biological Activity
3-(4-Chlorophenyl)-3',5'-difluoropropiophenone (CAS No. 898788-49-3) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a chlorophenyl group and two fluorine atoms attached to the propanoyl moiety. This unique structure may influence its interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its antiproliferative effects against various cancer cell lines, including HeLa cells, with an IC50 value comparable to established chemotherapeutics like doxorubicin . The compound's mechanism appears to involve the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Comparison Drug | Comparison Drug IC50 (µM) |
|---|---|---|---|
| HeLa | 0.69 | Doxorubicin | 2.29 |
| MCF-7 | TBD | TBD | TBD |
| A549 | TBD | TBD | TBD |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest it possesses moderate antibacterial effects against Gram-positive bacteria, indicating potential as a lead compound for developing new antibiotics.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Histone Deacetylase Inhibition : The compound's structure allows it to bind effectively to HDACs, leading to increased acetylation of histones and subsequent modulation of gene expression associated with cell cycle regulation and apoptosis .
- Enzymatic Interactions : The presence of halogen substituents enhances the compound's reactivity, allowing it to interact with various enzymes involved in metabolic pathways.
Study on Anticancer Activity
A notable study focused on the synthesis of several derivatives of this compound, evaluating their cytotoxic effects on cancer cell lines. Results indicated that modifications to the fluorine substituents significantly impacted their potency against tumor cells .
Anti-inflammatory Potential
In another investigation, derivatives of the compound were assessed for anti-inflammatory properties. The results demonstrated that certain derivatives could inhibit pro-inflammatory cytokines, suggesting a dual role in both anticancer and anti-inflammatory pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
